(4-Bromopyridin-3-YL)methanamine
Overview
Description
(4-Bromopyridin-3-YL)methanamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a methanamine group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-3-YL)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 4-bromo-3-pyridinemethanol is then subjected to reductive amination using reagents such as sodium cyanoborohydride (NaBH3CN) and ammonium acetate to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and subsequent amination reactions are optimized for large-scale production, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to yield primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyridines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromopyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a ligand in coordination chemistry.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The bromine atom and methanamine group play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopyridin-4-YL)methanamine: Similar structure but with different substitution pattern, leading to distinct chemical properties and reactivity.
(4-Chloropyridin-3-YL)methanamine: Chlorine substitution instead of bromine, affecting its electronic properties and reactivity.
(4-Fluoropyridin-3-YL)methanamine: Fluorine substitution, resulting in different physicochemical properties.
Uniqueness
(4-Bromopyridin-3-YL)methanamine is unique due to the presence of the bromine atom, which imparts specific reactivity and electronic characteristics. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXLCYWDRHBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307428 | |
Record name | 4-Bromo-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-63-1 | |
Record name | 4-Bromo-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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